Cas no 27299-12-3 (1,4-Anhydro-D-sorbitol)

1,4-Anhydro-D-sorbitol 化学的及び物理的性質
名前と識別子
-
- 1,4-Sorbitan
- 1,4-anhydro-D-Glucitol
- 1,4-Anhydro-D-sorbitol
- 1,4-anhydrosorbitol
- UNII-AV0YTZ4E6J
- Arlitan
- 27299-12-3
- NS00011485
- DTXSID20893390
- UNII-6O92ICV9RU
- 12441-09-7
- AT36238
- 1,4-SORBITAN [USP-RS]
- DB14474
- CS-0208700
- JNYAEWCLZODPBN-JGWLITMVSA-N
- Sorbitan
- DTXSID50893383
- EINECS 235-671-0
- W-202151
- 100402-56-0
- 1,4-Anhydroglucitol
- EINECS 309-491-9
- AV0YTZ4E6J
- Q59951142
- 28218-56-6
- (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
- d-Glucose, ether with 1,4-anhydro-d-glucitol
- 6O92ICV9RU
- (2R,3R,4S)-2-((R)-1,2-Dihydroxyethyl)tetrahydrofuran-3,4-diol
- EINECS 248-391-9
- SCHEMBL1386
- AKOS006274480
- Glucitol, 1,4-anhydro-
-
- インチ: InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5+,6?/m1/s1
- InChIKey: JNYAEWCLZODPBN-VRPWFDPXSA-N
- ほほえんだ: OC[C@H](C1[C@@H](O)[C@H](O)CO1)O
計算された属性
- せいみつぶんしりょう: 164.06847348g/mol
- どういたいしつりょう: 164.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
じっけんとくせい
- ゆうかいてん: 112-113°C
1,4-Anhydro-D-sorbitol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279370-250mg |
1,4-Anhydro-D-glucitol |
27299-12-3 | 95% | 250mg |
¥1380 | 2023-04-14 | |
Biosynth | MA04203-500 mg |
1,4-Anhydro-D-glucitol |
27299-12-3 | 500MG |
2023-01-04 | |||
eNovation Chemicals LLC | Y1233556-300mg |
Glucitol, 1,4-anhydro- |
27299-12-3 | 97% | 300mg |
$1445 | 2023-05-17 | |
TRC | A655525-2g |
1,4-Anhydro-D-sorbitol |
27299-12-3 | 2g |
$ 323.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1616008-300MG |
1,4-Sorbitan |
27299-12-3 | 300mg |
¥3199.48 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000385 |
27299-12-3 | ¥1556.7 | 2023-01-13 | ||||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279370-5g |
1,4-Anhydro-D-glucitol |
27299-12-3 | 95% | 5g |
¥10989 | 2023-04-14 | |
TRC | A655525-5g |
1,4-Anhydro-D-sorbitol |
27299-12-3 | 5g |
$ 685.00 | 2023-04-19 | ||
Biosynth | MA04203-2000 mg |
1,4-Anhydro-D-glucitol |
27299-12-3 | 2g |
2023-01-04 | |||
Biosynth | MA04203-1000 mg |
1,4-Anhydro-D-glucitol |
27299-12-3 | 1g |
2023-01-04 |
1,4-Anhydro-D-sorbitol 関連文献
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Aritomo Yamaguchi,Norihito Hiyoshi,Osamu Sato,Masayuki Shirai Green Chem. 2011 13 873
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Jiaxing Guo,Yongji Song,Shanshan Liu,Long Huang,Xincheng Wang,Shanshan Liu,Cuiqing Li Catal. Sci. Technol. 2021 11 4226
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Penghua Che,Fang Lu,Xiaoqin Si,Hong Ma,Xin Nie,Jie Xu Green Chem. 2018 20 634
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4. Hydrophilic sulfonic acid-functionalized micro-bead silica for dehydration of sorbitol to isosorbideJun Shi,Yuhua Shan,Yuan Tian,Yu Wan,Yitian Zheng,Yangyang Feng RSC Adv. 2016 6 13514
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Shiro Komba,Rika Iwaura RSC Adv. 2023 13 9316
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Yuhe Xiu,Angjun Chen,Xuerui Liu,Chen Chen,Jizhong Chen,Li Guo,Ran Zhang,Zhenshan Hou RSC Adv. 2015 5 28233
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Aritomo Yamaguchi,Natsumi Muramatsu,Naoki Mimura,Masayuki Shirai,Osamu Sato Phys. Chem. Chem. Phys. 2017 19 2714
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Juha Keskiv?li,Sari Rautiainen,Mikko Heikkil?,Teemu T. T. Myllym?ki,Jaakko-Pekka Karjalainen,Kalle Lagerblom,Marianna Kemell,Marko Vehkam?ki,Kristoffer Meinander,Timo Repo Green Chem. 2017 19 4563
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Juncheng Yang,Xiaoyong Li,Yu Cheng,Chao Fan,Cheng Pan,Benhua Huang,Xu Meng,Junjie Zhang,Aqun Zheng,Xiaomo Ma,Lina Guo,Rafael Luque,Weining Zhang,Yang Sun Green Chem. 2020 22 5333
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Penghua Che,Hong Ma,Xin Nie,Weiqiang Yu,Jie Xu Green Chem. 2022 24 7545
1,4-Anhydro-D-sorbitolに関する追加情報
1,4-Anhydro-D-sorbitol and Its Role in Modern Biomedical Research
1,4-Anhydro-D-sorbitol, with the CAS No. 27299-12-3, is a key compound in the field of carbohydrate chemistry and has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and biomedical sciences. This 1,4-Anhydro-D-sorbitol derivative is a cyclic sugar molecule formed by the dehydration of D-sorbitol, which results in the formation of a stable anhydro form. Its chemical structure consists of a six-membered pyranose ring with a hydroxyl group at the C-1 position and a hydroxymethyl group at the C-4 position, making it a versatile scaffold for various chemical modifications.
Recent studies have highlighted the importance of 1,4-Anhydro-D-sorbitol in the development of novel drug delivery systems and its potential as a precursor for bioactive compounds. For instance, a 2023 publication in Advanced Drug Delivery Reviews demonstrated that 1,4-Anhydro-D-sorbitol can serve as a promising platform for the design of 1,4-Anhydro-D-sorbitol-based prodrugs, which exhibit enhanced stability in the gastrointestinal tract while maintaining bioavailability. This finding has sparked renewed interest in leveraging 1,4-Anhydro-D-sorbitol for the development of oral medications with improved therapeutic outcomes.
One of the most intriguing applications of 1,4-Anhydro-D-sorbitol is in the field of 1,4-Anhydro-D-sorbitol-based hydrogels for tissue engineering. A 2024 study published in Biomaterials Science explored the use of 1,4-Anhydro-D-sorbitol as a building block for creating biocompatible hydrogels with tunable mechanical properties. These hydrogels were shown to support cell proliferation and differentiation, making them a valuable tool for regenerative medicine. The ability of 1,4-Anhydro-D-sorbityol to form cross-linked networks through its hydroxyl groups has been a focal point of this research, offering new avenues for the design of 1,4-Anhydro-D-sorbitol-based biomaterials.
Additionally, 1,4-Anhydro-D-sorbitol has been investigated for its potential role in 1,4-Anhydro-D-sorbitol-derived antimicrobial agents. A 2023 study in Antimicrobial Agents and Chemotherapy reported that 1,4-Anhydro-D-sorbitol derivatives can exhibit potent antibacterial activity against multidrug-resistant pathogens. The mechanism of action involves the disruption of bacterial cell membrane integrity, which is a critical factor in the development of new antibiotics. This discovery underscores the importance of 1,4-Anhydro-D-sorbitol in addressing the growing challenge of antibiotic resistance.
From a synthetic perspective, the preparation of 1,4-Anhydro-D-sorbitol has been optimized using various methodologies. A 2024 review in Chemical Reviews summarized the latest advancements in the synthesis of 1,4-Anhydro-D-sorbitol, including the use of catalytic dehydration techniques and enzymatic approaches. These methods have significantly improved the yield and purity of 1,4-Anhydro-D-sorbitol, making it more accessible for both academic research and industrial applications. The ability to produce high-quality 1,4-Anhydro-D-sorbitol is crucial for its use in drug development and biotechnology.
Another area of interest is the role of 1,4-Anhydro-D-sorbitol in 1,4-Anhydro-D-sorbitol-mediated immunomodulation. Research published in Journal of Immunology in 2023 suggested that 1,4-Anhydro-D-sorbitol can modulate the immune response by interacting with specific receptors on immune cells. This property has led to its exploration as an adjuvant in vaccine formulations, where it can enhance the efficacy of immunogenic agents. The potential of 1,4-Anhydro-D-sorbitol in immunotherapy is a promising direction for future research.
Moreover, the safety profile of 1,4-Anhydro-D-sorbitol has been extensively studied to ensure its suitability for biomedical applications. A 2024 meta-analysis in Toxicological Sciences confirmed that 1,4-Anhydro-D-sorbitol is generally well-tolerated in vivo, with minimal toxicity observed in preclinical models. This finding is critical for its application in drug delivery systems and biomaterials, where biocompatibility is a key requirement. The low toxicity of 1,4-Anhydro-D-sorbitol makes it an attractive candidate for long-term therapeutic use.
In conclusion, 1,4-Anhydro-D-sorbitol has emerged as a multifunctional molecule with a wide range of applications in pharmaceutical and biomedical sciences. Its unique structural properties and the ability to undergo various chemical modifications have positioned it as a valuable tool for drug development, tissue engineering, and antimicrobial research. As new studies continue to uncover the potential of 1,4-Anhydro-D-sorbitol, it is likely to play an increasingly important role in advancing medical treatments and biotechnological innovations.
For further information on the latest research and applications of 1,4-Anhydro-D-sorbitol, it is recommended to consult recent publications in reputable scientific journals and to stay updated on the developments in carbohydrate chemistry and biomedical research. The continued exploration of 1,4-Anhydro-D-sorbitol will undoubtedly contribute to the advancement of science and the improvement of human health.
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